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An objective guide for researchers, scientists, and drug development professionals on the
pharmacological and clinical profiles of two investigational antipsychotics.

This guide provides a detailed comparison of Zicronapine (Lu 31-130) and Lu AF35700, two
atypical antipsychotic compounds developed by Lundbeck. While the development of
Zicronapine was discontinued in favor of Lu AF35700, a comparative understanding of their
properties remains valuable for researchers in the field of neuropsychopharmacology. This
document synthesizes available preclinical and clinical data to illuminate their respective
mechanisms of action, receptor binding profiles, and clinical trial outcomes.

Introduction and Development History

Zicronapine is an atypical antipsychotic that showed promise in early clinical development,
demonstrating potent antagonism at dopamine D1, D2, and serotonin 5-HT2A receptors.[1]
Phase Il studies indicated significant efficacy compared to placebo and a safety profile
comparable to olanzapine.[1] However, in 2014, Lundbeck halted the development of
Zicronapine to prioritize a more promising compound, Lu AF35700.[1]

Lu AF35700 was developed with a novel pharmacological profile, exhibiting a higher affinity for
dopamine D1 receptors than for D2 receptors, alongside high occupancy of serotonin 5-HT2A
and 5-HTs receptors.[2][3] This profile was hypothesized to offer superior antipsychotic effects
with an improved tolerability profile, particularly for treatment-resistant schizophrenia (TRS).
Despite this promising preclinical profile, Phase Il clinical trials in patients with TRS did not
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demonstrate superiority over conventional antipsychotic treatments such as risperidone and
olanzapine.

Receptor Binding Profiles

A direct quantitative comparison of the binding affinities (Ki values) for Zicronapine and Lu
AF35700 from head-to-head studies is not publicly available. However, based on published
descriptions, their general receptor binding profiles can be summarized.

Table 1: Qualitative Receptor Binding Profile Comparison

Receptor Target Zicronapine Lu AF35700

) ) High Affinity Antagonist (Higher
Dopamine D1 Potent Antagonist

than D2)

Dopamine D2 Potent Antagonist High Affinity Antagonist
Serotonin 5-HT2A Potent Antagonist High Occupancy
Serotonin 5-HTs Not a primary reported target High Occupancy
o-Adrenergic Not a primary reported target Antagonist

Mechanism of Action and Signhaling Pathways

The therapeutic effects of both Zicronapine and Lu AF35700 are believed to be mediated
through their modulation of dopaminergic and serotonergic pathways. The differential receptor
affinities suggest distinct downstream signaling consequences.

Zicronapine: Balanced D1/D2 and 5-HT2A Antagonism

Zicronapine's mechanism revolves around potent blockade of both D1 and D2 dopamine
receptors, as well as 5-HT2A serotonin receptors. The antagonism of D2 receptors in the
mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of
schizophrenia. The accompanying D1 and 5-HT2A blockade may contribute to its atypical
profile, potentially mitigating some of the extrapyramidal side effects associated with strong D2
antagonism and possibly addressing negative and cognitive symptoms.
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Zicronapine's proposed mechanism of action.

Lu AF35700: D1-Preferential and 5-HTe Antagonism

The rationale behind Lu AF35700's design was its higher affinity for D1 over D2 receptors, a
departure from most atypical antipsychotics. This was theorized to potentially offer a better
therapeutic window, possibly enhancing cognitive function through D1 modulation in the
prefrontal cortex while still providing sufficient D2 antagonism for psychosis. The additional high
occupancy at 5-HTe receptors was also of interest, as 5-HTe antagonism has been investigated

as a potential mechanism to improve cognition in schizophrenia.
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Lu AF35700's proposed mechanism of action.

Preclinical Efficacy

Detailed head-to-head preclinical studies comparing Zicronapine and Lu AF35700 are not
available in the public domain. However, some insights can be drawn from individual studies.

e LuAF35700: In a phencyclidine (PCP) rat model of schizophrenia, Lu AF35700 was shown
to reverse PCP-induced alterations in thalamo-cortical activity. This model is used to assess
the potential efficacy of antipsychotic drugs against psychosis-like behaviors.

Due to the discontinuation of Zicronapine's development, extensive preclinical data in similar
models have not been published.

Pharmacokinetics
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A comprehensive comparison of the pharmacokinetic profiles of Zicronapine and Lu AF35700
is limited by the lack of publicly available data for Zicronapine.

Table 2: Pharmacokinetic Profile Comparison

Parameter Zicronapine Lu AF35700

Appears to be dose-
proportional. Oral tablet
administration resulted in
about 35% lower exposure

Absorption Data not publicly available compared to an oral solution.
Food increased AUC and
Cmax by 22% and 11%,
respectively, but tmax was
unaffected.

Large volumes of distribution
o _ , (~5000L for Lu AF35700 and
Distribution Data not publicly available ) ) ]
its metabolite), suggesting

extensive tissue distribution.

Metabolized by CYP2C19. Its
Metabolism Data not publicly available major metabolite, Lu AF36152,
is metabolized by CYP2D6.

The elimination half-life of Lu

AF35700 is approximately 9

Elimination Data not publicly available hours, and for its metabolite,
Lu AF36152, it is around 14
hours.

Clinical Efficacy and Safety

Clinical trial data provides the most definitive comparison of these two compounds, although
Zicronapine did not progress to Phase lII.

Table 3: Clinical Trial Overview
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Feature

Zicronapine

Lu AF35700

Phase of Development

Discontinued after Phase Il

Completed Phase lll, but failed

to meet primary endpoint

Comparator(s)

Placebo, Olanzapine

Risperidone, Olanzapine

Primary Endpoint

Statistically significant
separation from placebo in
Phase Il

Failed to show superiority over
active comparators on the
PANSS total score in
treatment-resistant

schizophrenia

Key Efficacy Findings

Showed "convincing efficacy"

in Phase I

Showed evidence of
antipsychotic efficacy, but did
not differentiate from
conventional treatments in
TRS.

Key Safety/Tolerability
Findings

Reported to have a
"convincing safety data" profile

in Phase I

Generally well-tolerated. The
most common adverse events
were increased weight and
headache. Prolactin levels

decreased.

Experimental Protocol: Lu AF35700 Phase Il Trial

(NCT02717195)

A summary of the methodology for the pivotal Phase lll trial of Lu AF35700 is provided below.
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Workflow of the Lu AF35700 Phase Il trial.

Inclusion Criteria: Patients diagnosed with schizophrenia according to DSM-5, confirmed by the
Mini International Neuropsychiatric Interview. Patients were required to have confirmed
treatment resistance.

Primary Outcome: Change from baseline in the Positive and Negative Syndrome Scale
(PANSS) total score.

Conclusion
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Zicronapine and Lu AF35700 represent two distinct strategies in the development of atypical
antipsychotics. Zicronapine followed a more traditional path of potent, balanced antagonism at
key dopamine and serotonin receptors. In contrast, Lu AF35700 was designed with a novel, Di-
preferential profile, aiming to improve upon the efficacy and tolerability of existing treatments,
particularly in the challenging population of patients with treatment-resistant schizophrenia.

While Zicronapine's development was halted for strategic reasons, Lu AF35700's failure to
demonstrate superiority in Phase Ill trials highlights the complexities of translating promising
preclinical profiles into clinical success. The data suggests that while Lu AF35700 is an active
antipsychotic, its unique receptor binding profile did not confer a significant clinical advantage
over established treatments in the population studied.

For researchers, the story of these two compounds underscores the ongoing challenges in
antipsychotic drug development and the need for a deeper understanding of the
neurobiological underpinnings of schizophrenia to develop more effective therapies. Further
investigation into the signaling pathways and downstream effects of compounds with novel
receptor profiles like Lu AF35700 may yet yield valuable insights for future drug discovery
efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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